2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
Beschreibung
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with an amino group at position 3 and a bromine atom at position 3. Such characteristics make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzyme inhibition or receptor modulation.
Eigenschaften
Molekularformel |
C6H8BrN3O2 |
|---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12) |
InChI-Schlüssel |
FMJDKVBJEZTJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.
Analyse Chemischer Reaktionen
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison of Pyrazole-Propanoic Acid Derivatives
*Molecular weights calculated based on substituent atomic masses.
Key Observations :
Challenges :
- The amino group’s nucleophilicity may necessitate careful optimization to avoid side reactions during bromination or coupling steps.
- Positional isomerism (e.g., 3-amino vs. 4-amino substitution) could complicate regioselective synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
